1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile
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Overview
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an aziridine ring with a carbonitrile group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
One common method is the trifluoromethylation of benzyl halides using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The resulting trifluoromethylated benzyl compound can then undergo nucleophilic substitution reactions to introduce the aziridine ring. Industrial production methods often employ continuous flow processes to ensure high yields and purity .
Chemical Reactions Analysis
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Cycloaddition: The aziridine ring can participate in cycloaddition reactions, forming larger ring systems.
Scientific Research Applications
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile can be compared with other trifluoromethylated compounds, such as:
1-Methyl-3-(trifluoromethyl)benzene: This compound lacks the aziridine and nitrile groups, making it less reactive in certain chemical reactions.
Trifluoromethylphenylpiperazine: While similar in having a trifluoromethyl group, this compound has a piperazine ring instead of an aziridine ring, leading to different biological activities.
1-Methyl-3-trifluoromethyl-1H-pyrazole: This compound features a pyrazole ring, which imparts different chemical and biological properties compared to the aziridine ring.
Properties
CAS No. |
75985-37-4 |
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Molecular Formula |
C11H9F3N2 |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(16)5-15/h1-4,10H,6-7H2 |
InChI Key |
ILEDCFHTCZGQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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